

# Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Acetyl-4-methylphenyl benzoate

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed overview and experimental protocols for the synthesis of hydroxyacetophenones from phenyl benzoates and other phenyl esters through the Fries rearrangement. This acid-catalyzed reaction is crucial for producing hydroxy aryl ketones, which are valuable intermediates in the pharmaceutical and chemical industries.<sup>[1][2]</sup> This note covers the reaction mechanism, factors influencing product selectivity, detailed experimental procedures, and a summary of reaction conditions and yields.

## Introduction

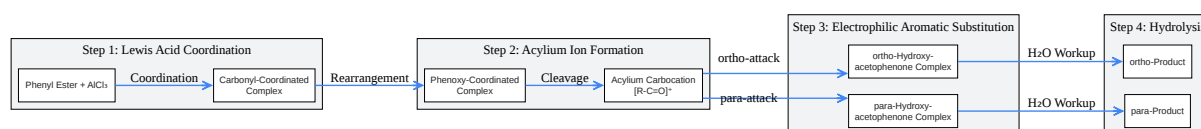
The Fries rearrangement is a name reaction in organic chemistry that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.<sup>[3][4]</sup> The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.<sup>[1][5]</sup> The regioselectivity of the reaction can be controlled by adjusting reaction conditions, making it a versatile tool for synthesizing specific hydroxyacetophenone isomers.<sup>[1]</sup> These products are important precursors for various pharmaceuticals and other fine chemicals.<sup>[2]</sup>

## Reaction Mechanism and Regioselectivity

While a definitive mechanism is still debated, a widely accepted pathway involves the formation of an acylium carbocation intermediate.<sup>[1][5]</sup>

#### Mechanism Steps:

- A Lewis acid (e.g.,  $\text{AlCl}_3$ ) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.<sup>[1][2]</sup>
- This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen.
- This step generates a free acylium carbocation.<sup>[1]</sup>
- The acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the activated phenol ring, attacking the ortho and para positions.<sup>[1]</sup>
- Subsequent hydrolysis liberates the final hydroxy aryl ketone product.<sup>[6]</sup>



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Caption: Fries Rearrangement reaction mechanism pathway.

**Factors Influencing Regioselectivity:** The ratio of ortho to para isomers is highly dependent on the reaction conditions:

- **Temperature:** Low temperatures favor the formation of the para-product (kinetic control), while high temperatures favor the ortho-product (thermodynamic control).<sup>[1]</sup> The stability of

the ortho-product at higher temperatures is often attributed to the formation of a stable bidentate complex with the aluminum catalyst.<sup>[1]</sup>

- Solvent: The use of non-polar solvents tends to favor the ortho isomer. As the polarity of the solvent increases, the proportion of the para product also increases.<sup>[1][7]</sup>

## Experimental Protocols

This section details the procedures for the synthesis of the phenyl ester precursor and its subsequent Fries rearrangement to hydroxyacetophenone.

### Protocol 1: Synthesis of Phenyl Acetate

This initial step creates the necessary phenyl ester starting material from phenol.

- Materials:
  - Phenol (1.0 mol)
  - Acetic anhydride (1.25 mol)<sup>[8]</sup>
  - Pyridine (catalytic amount, e.g., 10 mL)<sup>[8]</sup>
  - Concentrated Hydrochloric Acid (HCl)
  - 10% Sodium Hydroxide (NaOH) solution
  - Carbon tetrachloride (or other suitable organic solvent)
  - Anhydrous calcium chloride or magnesium sulfate
  - Ice
- Procedure:
  - In a beaker, combine phenol and dry pyridine.<sup>[8]</sup>
  - Place the beaker in an ice bath to cool the mixture.

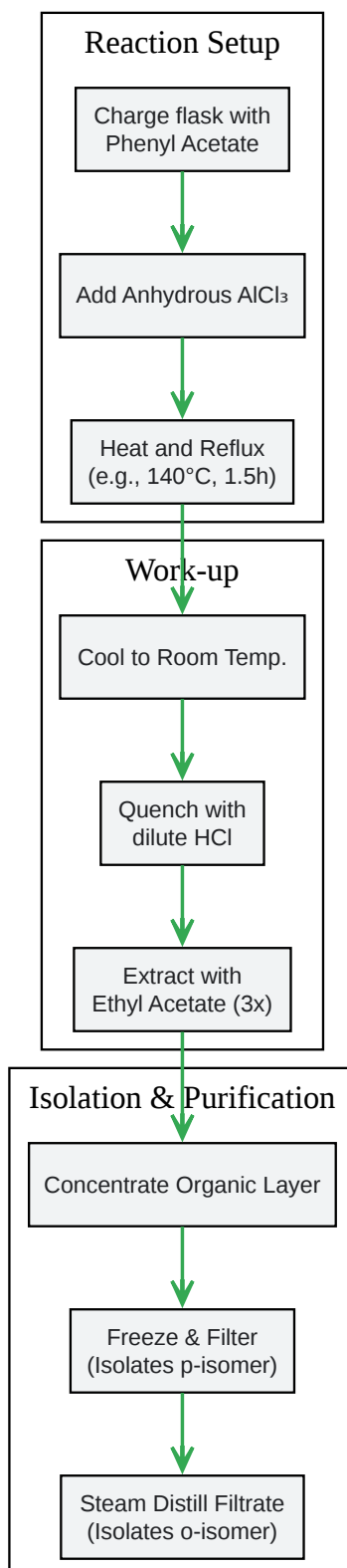
- Slowly add acetic anhydride to the mixture with constant stirring.[8]
- After the addition is complete, pour the reaction mixture into a mixture of ice-cold water and concentrated HCl.[8]
- Extract the product using an organic solvent like carbon tetrachloride.[8]
- Wash the organic extract successively with water, 10% NaOH solution, and again with water.[8]
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{CaCl}_2$ ).[8]
- Remove the solvent by distillation to obtain phenyl acetate. The product can be further purified by vacuum distillation.[8]

#### Protocol 2: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenone

- Materials:
  - Phenyl acetate (0.1 mol, 13.6 g)[9]
  - Anhydrous aluminum trichloride ( $\text{AlCl}_3$ ) (0.12 mol, 16 g)[9]
  - 5% Hydrochloric acid solution[9]
  - Ethyl acetate[9]
  - Ethanol[9]
- Procedure:
  - In a three-necked flask equipped with a reflux condenser and a stirrer, add phenyl acetate (13.6 g, 0.1 mol).[9]
  - Carefully add anhydrous aluminum trichloride (16 g, 0.12 mol) to the flask.
  - Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for approximately 1.5 hours.[9] Monitor the reaction progress using thin-layer chromatography

(TLC).

- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully add 50 mL of 5% HCl solution to quench the reaction and dissolve the aluminum complexes.
- Extract the product mixture three times with ethyl acetate.[9]
- Combine the organic layers and concentrate them under reduced pressure.[9]
- To the concentrated organic layer, add 1-2 times the volume of ethanol and cool to induce crystallization.[9]
- Filter the mixture. The solid product is typically the p-hydroxyacetophenone, while the o-hydroxyacetophenone remains in the filtrate.
- The o-hydroxyacetophenone can be isolated from the filtrate by steam distillation.[9] The solid p-hydroxyacetophenone can be purified by recrystallization.



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Caption: General experimental workflow for the Fries rearrangement.

## Data Presentation: Reaction Conditions and Yields

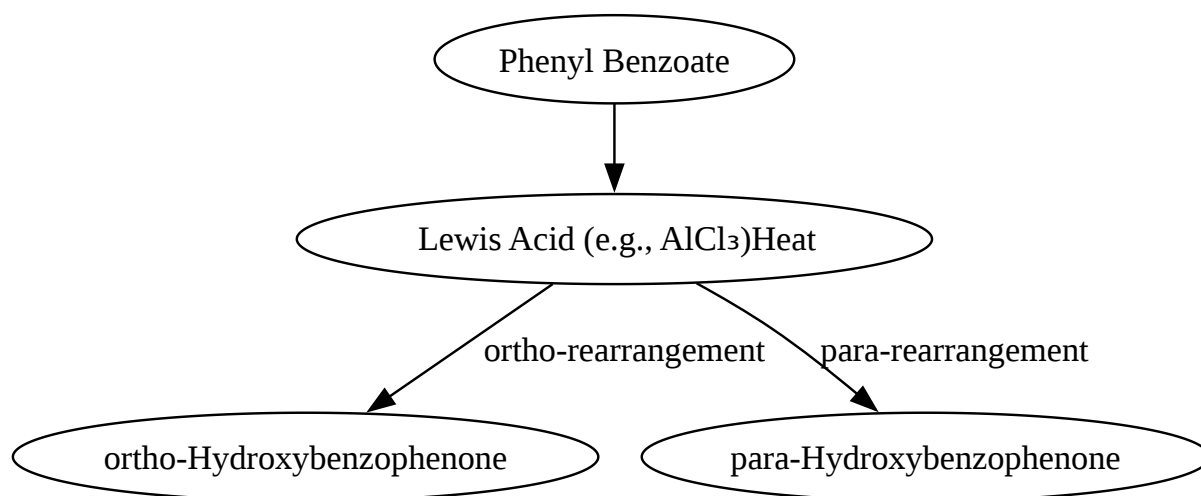
The table below summarizes the effect of temperature on the yield of o-hydroxyacetophenone from phenyl acetate, based on data from patent literature.[\[9\]](#)

Substrate	Catalyst (Molar Eq.)	Temperature (°C)	Time (h)	Yield of o-Hydroxyacetophenone (%)	Citation
Phenyl Acetate	AlCl <sub>3</sub> (1.2)	120	1.5	58.22	<a href="#">[9]</a>
Phenyl Acetate	AlCl <sub>3</sub> (1.2)	130	1.5	57.10	<a href="#">[9]</a>
Phenyl Acetate	AlCl <sub>3</sub> (1.2)	140	1.5	66.63	<a href="#">[9]</a>
Phenyl Acetate	AlCl <sub>3</sub> (1.2)	150	1.5	64.04	<a href="#">[9]</a>

Note: The patent also mentions achieving an ortho-to-para product ratio of up to 3.55:1, highlighting the ability to optimize for the ortho isomer.[\[9\]](#)

## Alternative Methods

- **Photo-Fries Rearrangement:** This variant uses UV light to induce the rearrangement of phenolic esters to hydroxy ketones via a radical mechanism.[\[1\]](#) While it can be performed without a catalyst, the yields are often low, making it less suitable for commercial production.[\[1\]](#)
- **Alternative Catalysts:** To overcome the issues associated with corrosive and environmentally unfriendly catalysts like AlCl<sub>3</sub>, research has explored other options.[\[2\]](#) These include other Lewis acids (BF<sub>3</sub>, TiCl<sub>4</sub>, SnCl<sub>4</sub>), strong Brønsted acids (HF, methanesulfonic acid), and heterogeneous catalysts like zeolites.[\[6\]](#)[\[10\]](#)



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## References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Iscollege.ac.in [Iscollege.ac.in]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. byjus.com [byjus.com]
- 5. sarthaks.com [sarthaks.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. electrochem.org [electrochem.org]
- 8. jocpr.com [jocpr.com]
- 9. CN104529726A - Preparation method of hydroxyacetophenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]



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